![molecular formula C12H18N2 B14234439 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- CAS No. 276239-53-3](/img/structure/B14234439.png)
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is a heterocyclic organic compound that features a pyrrole ring. Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a dihydropyrrole moiety attached to the main pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is highly selective and avoids the formation of unwanted by-products.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for use in pharmaceuticals and other applications.
科学的研究の応用
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
Similar Compounds
Uniqueness
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
276239-53-3 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
3,3,5-trimethyl-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrole |
InChI |
InChI=1S/C12H18N2/c1-9-8-12(2,3)11(14-9)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
InChIキー |
ZXTDAUSDNUVPOY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(C1)(C)C)CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


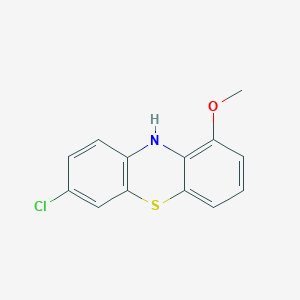
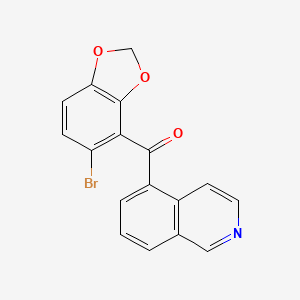
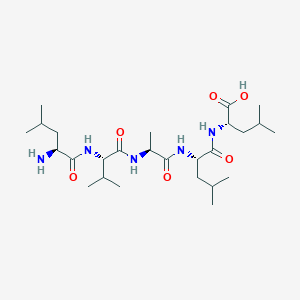
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
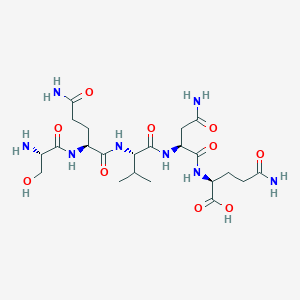
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)


![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
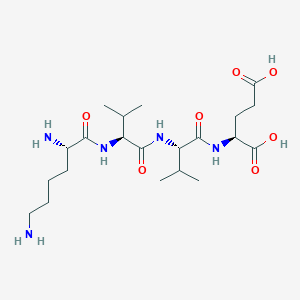


![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
